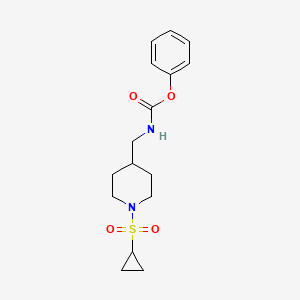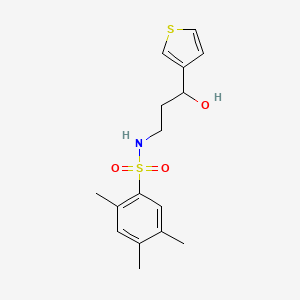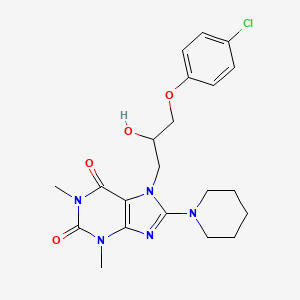
3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Corrosion Inhibition
- Benzothiazole derivatives, closely related to 3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, have been studied for their corrosion inhibiting effects on steel in acidic environments. These compounds demonstrate superior stability and efficiency in preventing steel corrosion, adhering to surfaces both physically and chemically (Hu et al., 2016).
Solar Cell Enhancement
- Research on polycarbazole-based solar cells found that incorporating dimethyl benzothiazole derivatives can lead to improved morphology, leading to enhanced photovoltaic performance. This suggests potential applications of similar compounds in optimizing solar cell technology (Chu et al., 2011).
Antimicrobial and Antioxidant Activities
- Studies on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which shares structural similarities with 3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, indicate that these compounds exhibit significant antimicrobial and antioxidant activities. This opens avenues for their use in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Crystal Structure Analysis
- Research into the crystal structures of novel benzothiazole benzamides, including those similar to the chemical , provides valuable insights into the molecular interactions and stability of these compounds. This information is crucial for their potential application in various fields of chemistry and material science (Ćaleta et al., 2008).
Cancer Research
- Related compounds have been investigated for their potential in cancer treatment, with some derivatives showing promising cytotoxic activities against various cancer cell lines. This suggests a potential role for similar benzothiazole derivatives in developing new anticancer drugs (Yılmaz et al., 2015).
Mechanism of Action
Target of Action
(E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds involved in inflammation and pain signaling . By inhibiting these enzymes, (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can reduce inflammation and pain.
Mode of Action
(E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with the active sites of COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . The compound’s interaction with COX-2 is particularly significant as it helps in reducing inflammation without causing the gastrointestinal side effects commonly associated with COX-1 inhibition.
Biochemical Pathways
The inhibition of COX-1 and COX-2 by (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide affects the arachidonic acid pathway. This pathway is crucial for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in various physiological processes including inflammation, platelet aggregation, and immune responses . By inhibiting COX enzymes, the compound reduces the levels of these mediators, thereby modulating the inflammatory response.
Pharmacokinetics
The pharmacokinetics of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and distributed throughout the body, with a preference for inflamed tissues. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes and is excreted via the kidneys . The bioavailability of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is influenced by its lipophilicity, which facilitates its passage through cell membranes.
Result of Action
The molecular and cellular effects of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide include reduced production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. At the cellular level, this results in reduced leukocyte infiltration, decreased release of inflammatory cytokines, and overall attenuation of the inflammatory response . These effects make the compound a potential candidate for treating inflammatory conditions.
Action Environment
The efficacy and stability of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, acidic environments may affect the compound’s stability and solubility, while higher temperatures could enhance its degradation . Additionally, interactions with other medications or dietary components could alter its pharmacokinetic profile, impacting its overall efficacy.
: Springer
properties
IUPAC Name |
3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-5-3-8-13-14(10)19(2)16(21-13)18-15(20)11-6-4-7-12(17)9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEZJZJPYCOJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Cl)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)





![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)
![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)
